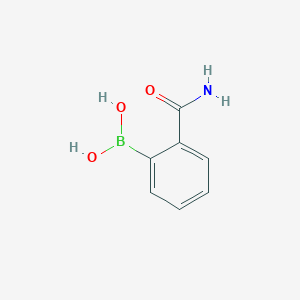![molecular formula C11H19NO4 B151138 (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid CAS No. 145119-17-1](/img/structure/B151138.png)
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid, also known as DME-HA, is a synthetic amino acid derivative that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Wirkmechanismus
The mechanism of action of (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. Specifically, (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which plays a key role in regulating a variety of cellular processes.
Biochemische Und Physiologische Effekte
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). It has also been shown to have anti-inflammatory effects and to regulate the activity of certain transcription factors involved in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid in lab experiments is its specificity for PKC inhibition, which allows researchers to study the effects of PKC activity on a variety of cellular processes. However, (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research on (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid, including the development of more potent and specific PKC inhibitors, the investigation of its potential therapeutic applications in cancer and other diseases, and the exploration of its role in regulating other cellular signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid and its effects on cellular processes.
Synthesemethoden
The synthesis of (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid involves the reaction of (E)-2-hexenal with diethylamine, followed by the addition of N,N-dimethylformamide dimethyl acetal. The resulting product is then treated with hydrochloric acid to yield (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid. This synthesis method has been well-established and is widely used in the production of (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a variety of potential applications, including as a tool for studying protein-protein interactions, as a potential therapeutic agent for the treatment of cancer and other diseases, and as a probe for studying the structure and function of biological molecules.
Eigenschaften
CAS-Nummer |
145119-17-1 |
|---|---|
Produktname |
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid |
Molekularformel |
C11H19NO4 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
(E)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hex-2-enoic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h5,7H,4,6,8H2,1-3H3,(H,12,15)(H,13,14)/b7-5+ |
InChI-Schlüssel |
KTPXGKJPQIWTSE-FNORWQNLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCC/C=C/C(=O)O |
SMILES |
CC(C)(C)OC(=O)NCCCC=CC(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC=CC(=O)O |
Synonyme |
(E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




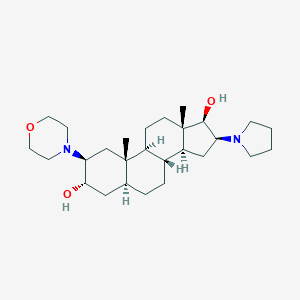
![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
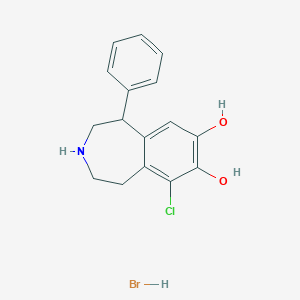

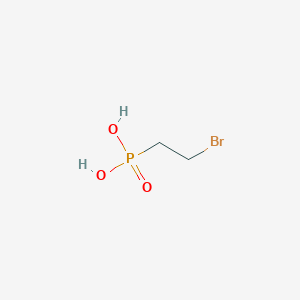

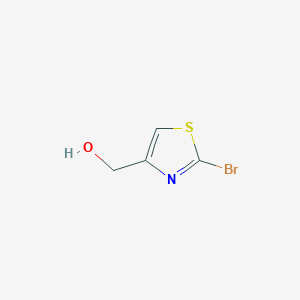
![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)

